molecular formula C14H21F3N2O2 B7121398 N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide

N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide

Cat. No.: B7121398
M. Wt: 306.32 g/mol
InChI Key: JJCBPNHFUCWVBS-UHFFFAOYSA-N
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Description

N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide is a synthetic organic compound characterized by a unique structure that includes a cyclohexene ring, a hydroxy group, a trifluoromethyl group, and an azepane ring

Properties

IUPAC Name

N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F3N2O2/c15-14(16,17)13(21)7-4-9-19(10-8-13)12(20)18-11-5-2-1-3-6-11/h1-2,11,21H,3-10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCBPNHFUCWVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)NC2CCC=CC2)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the Birch reduction of benzene or its derivatives, followed by selective functionalization.

    Introduction of the Hydroxy Group: The hydroxy group is often introduced via hydroboration-oxidation of the cyclohexene ring.

    Incorporation of the Trifluoromethyl Group: This step can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.

    Formation of the Azepane Ring: The azepane ring is typically constructed through cyclization reactions involving amines and appropriate electrophiles.

    Final Coupling: The final step involves coupling the azepane ring with the cyclohexene derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The azepane ring can be reduced to form various amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Addition: The cyclohexene ring can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Addition: Electrophiles like halogens or hydrogen halides.

Major Products

    Oxidation: Formation of cyclohexenone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted azepane derivatives.

    Addition: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound may exhibit biological activity due to its structural features. It could be investigated for potential use as a pharmaceutical intermediate or as a lead compound in drug discovery.

Medicine

In medicinal chemistry, the compound’s trifluoromethyl group is known to enhance metabolic stability and bioavailability of drugs. Therefore, it could be explored for the development of new therapeutic agents.

Industry

In the materials science industry, the compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties such as hydrophobicity or thermal stability.

Mechanism of Action

The mechanism of action of N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and selectivity, while the hydroxy group might participate in hydrogen bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide
  • N-cyclohex-3-en-1-yl-4-hydroxy-4-methylazepane-1-carboxamide
  • N-cyclohex-3-en-1-yl-4-hydroxy-4-(difluoromethyl)azepane-1-carboxamide

Uniqueness

N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug design and materials science compared to its analogs.

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